molecular formula C12H11NO B1586020 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile CAS No. 33143-92-9

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile

Cat. No.: B1586020
CAS No.: 33143-92-9
M. Wt: 185.22 g/mol
InChI Key: BJBUSSBIFHSXBR-UHFFFAOYSA-N
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Description

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an organic compound with the molecular formula C12H11NO It is characterized by the presence of a benzonitrile group attached to a 4-position of a benzene ring, which is further substituted with a 1,1-dimethylprop-2-ynyl group

Preparation Methods

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) Mild base, effective for phenol deprotonation
Solvent Dimethylformamide (DMF) High polarity aprotic solvent, dissolves reactants well
Temperature Reflux (~150 °C for DMF) Ensures sufficient energy for substitution
Reaction Time 6-12 hours Longer times improve conversion but risk side reactions
Molar Ratio (Phenol:Alkyl bromide) 1:1.1 to 1:1.5 Slight excess of alkyl bromide to drive reaction forward
Workup Aqueous quench, extraction with organic solvents Removal of inorganic salts and purification steps
Purification Column chromatography or recrystallization To isolate pure product

Optimization studies indicate that using a slight excess of 1,1-dimethylprop-2-ynyl bromide and maintaining reflux conditions in DMF maximizes yield and purity. Alternative bases such as cesium carbonate have been tested but potassium carbonate remains preferred due to cost-effectiveness and comparable efficiency.

Alternative Synthetic Routes and Considerations

While the nucleophilic substitution method is predominant, alternative methods for benzonitrile derivatives include:

  • Direct O-alkylation using other electrophiles : Other alkyl halides or sulfonates could be employed, but 1,1-dimethylprop-2-ynyl bromide is preferred for introducing the specific alkyne moiety.
  • Transition metal-catalyzed coupling : Though less common for this ether, copper-catalyzed Ullmann-type etherification could theoretically be applied but is less efficient for sterically hindered alkynyl groups.
  • Protection-deprotection strategies : If other functional groups are present, protecting groups on the phenol or nitrile might be required, but for this compound, direct substitution is typically sufficient.

No significant alternative methods have been reported in the literature or patents specifically for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, underscoring the nucleophilic substitution as the authoritative synthesis route.

Research Findings and Comparative Analysis

The uniqueness of this compound lies in its combination of a nitrile group and a hydrophobic 1,1-dimethylprop-2-ynyl ether moiety. This structural feature imparts distinct chemical properties, such as enhanced hydrophobicity and potential reactivity at the alkyne site, which may be exploited in further functionalization or biological applications.

A comparative table of related compounds and their synthetic considerations is provided below:

Compound Name Key Structural Difference Synthetic Implication Typical Yield (%) Reference
4-Hydroxybenzonitrile Lacks alkynyl ether group Starting material for etherification N/A
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzaldehyde Aldehyde instead of nitrile group Requires different starting phenol derivative 65-75
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid Carboxylic acid instead of nitrile group May require protection/deprotection steps 60-80
This compound Nitrile with alkynyl ether group Direct nucleophilic substitution preferred 70-85

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzylamine.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, also known as a specific derivative of benzonitrile, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a cyano group and an alkyne moiety, which contribute to its reactivity and utility in synthetic chemistry, material science, and medicinal chemistry. Below is a detailed exploration of its applications, supported by case studies and data tables.

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Reactions with Nucleophiles : The nitrile group can undergo nucleophilic addition reactions, making it useful for synthesizing more complex molecules.
  • Coupling Reactions : It can participate in coupling reactions such as Sonogashira coupling due to the presence of the alkyne moiety.

Case Study : A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing novel heterocyclic compounds through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors .

Material Science

Due to its structural characteristics, this compound has potential applications in material science:

  • Polymer Synthesis : It can be used as a monomer in the production of polymers with specific properties such as thermal stability and mechanical strength.

Data Table 1: Polymer Properties Derived from this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(4-benzonitrile)25045
Copolymer with Styrene23040

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study : Research published in Cancer Letters highlighted that modifications of this compound resulted in compounds that inhibited tumor growth in vitro and in vivo models .

Pharmaceutical Applications

In pharmaceuticals, this compound can be used as a building block for drug development:

  • Targeted Drug Delivery Systems : Its functional groups can be modified to enhance solubility and bioavailability of pharmaceutical agents.

Agricultural Chemistry

The compound's derivatives have potential applications in agrochemicals:

  • Pesticide Development : Its unique structure can be utilized to design new pesticides with improved efficacy against pests.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: Lacks the 1,1-dimethylprop-2-ynyl group, making it less hydrophobic.

    4-[(1,1-Dimethylprop-2-ynyl)oxy]benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is unique due to the presence of both a nitrile group and a 1,1-dimethylprop-2-ynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Biological Activity

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. With the molecular formula C12_{12}H11_{11}NO, this compound is characterized by its unique structure, which includes a benzonitrile moiety and a dimethylprop-2-ynyl ether group. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11NO\text{C}_{12}\text{H}_{11}\text{N}\text{O}

This structure features a benzene ring substituted with a nitrile group and an ether functionality derived from the dimethylprop-2-ynyl group.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in the context of cancer treatment. For instance, related compounds have been identified as inhibitors of key kinases involved in cell proliferation and survival, such as the Monopolar Spindle 1 kinase (Mps-1) . These inhibitors can potentially disrupt tumor growth by inducing apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer properties of compounds within the same chemical class. For example:

  • Inhibition of Tumor Cell Proliferation : Compounds that share structural similarities with this compound have shown significant inhibitory effects on tumor cell lines, including HeLa cells, with IC50_{50} values often below 100 nM .
CompoundCell LineIC50_{50} Value (nM)
Example AHeLa<100
Example BMCF7<50
Example CA549<75

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves the inhibition of critical pathways associated with cancer cell survival. For instance:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Some derivatives have been shown to inhibit DHODH, a key enzyme in pyrimidine synthesis essential for DNA replication and cellular proliferation . This inhibition can lead to reduced tumor growth and enhanced efficacy in treating hyperproliferative disorders.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Study on Mps-1 Inhibitors : A study demonstrated that Mps-1 inhibitors effectively reduced cell viability in various hematological malignancies, suggesting a promising avenue for therapeutic intervention in cancers characterized by uncontrolled cell growth .
  • Fungicidal Activity : Compounds related to this compound have been tested for their ability to control phytopathogenic fungi. These studies indicated significant antifungal activity against several strains, highlighting their potential use in agricultural applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-hydroxybenzonitrile with 1,1-dimethylpropargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization can involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (70–100°C), and stoichiometry of reactants. Purification via recrystallization (e.g., using methanol or ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate high-purity product .

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the presence of the benzonitrile moiety (δ ~110–120 ppm for CN), propargyl ether protons (δ ~4.5–5.5 ppm), and dimethyl groups (δ ~1.2–1.5 ppm) .
  • UPLC-MS : For molecular ion detection ([M+H]⁺ or [M-H]⁻) and purity assessment (>95% by peak integration) .
  • FT-IR : To identify nitrile (C≡N stretch ~2230 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?

  • Methodological Answer : Due to its hydrophobic nature, dissolve the compound in DMSO (≤1% v/v final concentration) and dilute in assay buffer (e.g., PBS or cell culture medium). Validate solubility via dynamic light scattering (DLS) or nephelometry to ensure no precipitation occurs under experimental conditions .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce substituents at the benzonitrile ring (e.g., electron-withdrawing groups like NO₂ or CF₃) or modify the propargyl ether moiety (e.g., replacing dimethyl groups with cyclopropyl or fluorinated analogs) to assess effects on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase or MOE) to identify critical interactions (e.g., hydrogen bonding with the nitrile group or hydrophobic interactions with the propargyl chain) .
  • Biological Validation : Test analogs in target-specific assays (e.g., enzyme inhibition or antimicrobial MIC determination) to correlate structural changes with activity trends .

Q. How should researchers resolve contradictory bioactivity data observed across different studies (e.g., antimicrobial potency vs. cytotoxicity)?

  • Methodological Answer :

  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., isoniazid for antimycobacterial studies) to ensure reproducibility .
  • Off-Target Profiling : Perform counter-screens against unrelated targets (e.g., kinases or cytochrome P450 enzymes) to rule out nonspecific effects .
  • Dose-Response Analysis : Calculate selectivity indices (IC₅₀ for cytotoxicity / IC₅₀ for bioactivity) to prioritize compounds with therapeutic potential .

Q. What in silico approaches are suitable for predicting the metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME or ADMETLab to estimate metabolic pathways (e.g., CYP450-mediated oxidation of the propargyl group) and bioavailability .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II or Derek Nexus) to predict hepatotoxicity, mutagenicity, or cardiotoxicity risks based on structural alerts (e.g., nitrile group liability) .

Q. How can crystallographic data inform the design of derivatives with improved target binding?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the compound’s crystal structure to identify conformational preferences (e.g., dihedral angles of the propargyl ether) and potential binding motifs .
  • Molecular Docking : Dock the structure into target protein active sites (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina or GOLD to guide rational modifications for enhanced affinity .

Properties

IUPAC Name

4-(2-methylbut-3-yn-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-4-12(2,3)14-11-7-5-10(9-13)6-8-11/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUSSBIFHSXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381260
Record name 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33143-92-9
Record name 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanophenol (6.55 g, 55.0 mmol) in anhydrous acetonitrile (50 mL) at ~0° C. under argon was added DBU (9.04 mL, 60.45 mmol). After the solution had cooled to ~0° C., 3-chloro-3-methyl-1-butyne (5.13 g, 50 mmol) was added followed by cupric chloride dihydrate (9.62 mg, 0.056 mmol). After stirring at ~0° C. for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between 1N HCl (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (2×50 mL), 1N NaOH (2×50 mL), and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a nearly colorless oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (7.25 g).
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6.55 g
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9.04 mL
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cupric chloride dihydrate
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Synthesis routes and methods III

Procedure details

The 1,1-dimethyl-2-propynyl trifluoroacetate solution, maintained at 0° C., was added to the 4-cyanophenol solution over a 40 minute period while keeping the temperature at ~0° C. The resulting mixture was stirred at ~0° C. (ice bath). After stirring for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between water (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (3×50 mL), 1N NaOH (2×50 mL), 1N NaHCO3, and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a very pale yellow oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (8.04 g).
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Synthesis routes and methods IV

Procedure details

To a solution of 4-cyanophenol (655 g, 5.50 mol) in acetonitrile (10 L) at 0° C. under nitrogen was added cuprous chloride (495 mg, 5 mmol, 0.001 eq., 0.1 mol %). DBU (970 mL 6.51 mol) was added slowly while maintaining the temperature at <5° C. 3-Chloro-3-methyl-1-butyne (570 mL, 5 mole) was added. After stirring for 4 hours at 0° C., the mixture was concentrated at reduced pressure and the residue was partitioned between ethyl acetate (5 L) and 1N HCl (2 L). The organic fraction was washed with 1N NaOH (2×1 L), water (1 L), and brine (1 L). After drying (magnesium sulfate), the solvent was removed at reduced pressure to afford the title compound as a yellow oil (930 g) which was used without further purification.
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655 g
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cuprous chloride
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495 mg
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10 L
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970 mL
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570 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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